
Acetylpyrimidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylpyrimidinethione is a heterocyclic compound that contains a pyrimidine ring with an acetyl group and a thione group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylpyrimidinethione typically involves the reaction of pyrimidine derivatives with acetylating agents and sulfur sources. One common method is the reaction of 2-aminopyrimidine with acetic anhydride and elemental sulfur under reflux conditions. This reaction yields this compound as the main product . Another method involves the use of thiourea as a sulfur source, where 2-aminopyrimidine reacts with acetic anhydride and thiourea in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
Acetylpyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acetyl group can be reduced to an alcohol or removed entirely.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives or deacetylated products.
Substitution: Halogenated or alkylated pyrimidine derivatives.
科学研究应用
Acetylpyrimidinethione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
作用机制
The mechanism of action of acetylpyrimidinethione involves its interaction with specific molecular targets and pathways. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological effects. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
Pyrimidinethione: Lacks the acetyl group but has similar thione functionality.
Acetylpyrimidine: Lacks the thione group but has similar acetyl functionality.
Thienopyrimidine: Contains a fused thiophene ring with a pyrimidine ring
Uniqueness
Acetylpyrimidinethione is unique due to the presence of both acetyl and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC 名称 |
1-(2-sulfanylidene-1H-pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C6H6N2OS/c1-4(9)5-2-3-7-6(10)8-5/h2-3H,1H3,(H,7,8,10) |
InChI 键 |
AEYPYFMQLZMLGX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=NC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


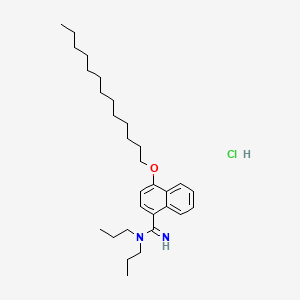
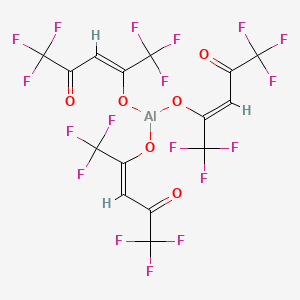
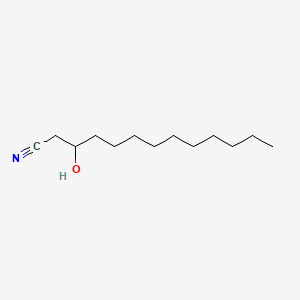
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
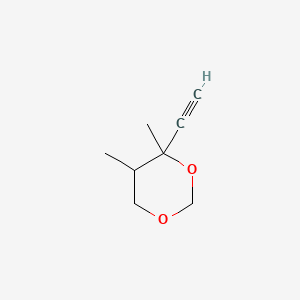
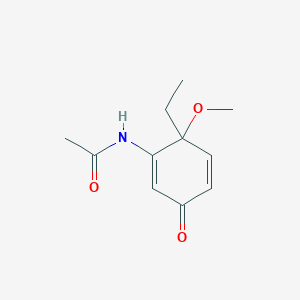
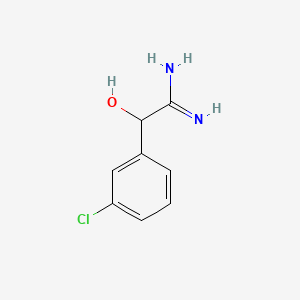
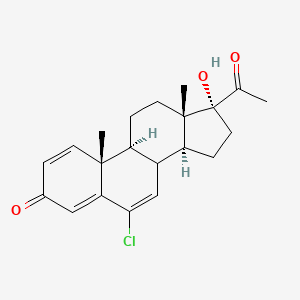
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
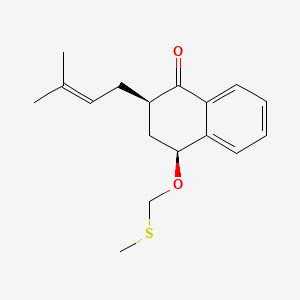

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

